molecular formula C6H5F3O3 B3031788 A-Trifluoroacetyl-G-butyrolactone CAS No. 69243-04-5

A-Trifluoroacetyl-G-butyrolactone

Cat. No.: B3031788
CAS No.: 69243-04-5
M. Wt: 182.1 g/mol
InChI Key: UGCNKKXWKVWELR-UHFFFAOYSA-N
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Description

A-Trifluoroacetyl-G-butyrolactone is a chemical compound with the molecular formula C6H5F3O3 . It has an average mass of 182.097 Da and a monoisotopic mass of 182.019073 Da .

Scientific Research Applications

Vinylogous Mannich Reactions and Butenolide Synthesis

Trifluoromethyl aldimines undergo reactions with trimethylsilyloxyfuran in the presence of Lewis acids, resulting in butenolides with high yields and total diastereoselectivity. A specific butyrolactone derivative, substituted with a 2-trifluoromethyl ethyl amine, can be converted into a trans α-trifluoromethyl piperidine derivative, demonstrating the potential for diverse chemical synthesis and applications in scientific research (Spanedda et al., 2004).

Asymmetric Synthesis of Butenolides and Butyrolactones

The enantiomerically pure forms of γ-butenolides and γ-butyrolactones serve as the structural core for many natural products with a wide range of biological activities, which are crucial for developing novel therapeutic agents. Optically active forms of these compounds are also significant chiral building blocks for synthesizing diverse biologically active compounds and complex molecules. Recent developments in asymmetric synthetic strategies for these scaffolds highlight their importance in chemical synthesis and potential applications in drug development and other areas of scientific research (Mao et al., 2017).

Bioresorbable Poly(γ-butyrolactone) for Tissue Engineering

Recent advances in the synthesis of poly(γ-butyrolactone) from the low-cost monomer γ-butyrolactone have led to homopolymers with ideal properties for tissue-engineering applications. These advancements suggest the potential of poly(γ-butyrolactone) in medical applications, particularly in developing resorbable implants and other medical devices (Moore et al., 2005).

Ionic Liquids and Butyrolactone Mixtures for Supercapacitors

Investigations into the physicochemical and electrochemical properties of ionic liquids and their binary mixtures with γ-butyrolactone reveal enhanced conductivity and fluidity, particularly at low temperatures. These findings suggest potential applications in supercapacitors and other energy storage devices, especially for operations across extended temperature ranges (Dagousset et al., 2015).

γ-Butyrolactone in Streptomyces Signalling

Gamma-butyrolactones in Streptomyces species are signaling molecules that regulate antibiotic production and morphological differentiation. Understanding the molecular mechanisms of these signaling molecules can lead to novel approaches in antibiotic production and the development of new antimicrobial agents (Takano, 2006).

Mechanism of Action

While the mechanism of action for A-Trifluoroacetyl-G-butyrolactone is not explicitly stated in the sources I found, γ-butyrolactones are known to have a broad spectrum of biological and pharmacological activities . They have been broadly studied in the drug discovery field as they are one of the privileged structures of biologically active small molecules .

Safety and Hazards

Safety data sheets for A-Trifluoroacetyl-G-butyrolactone are available for viewing and download . These sheets typically include information on the compound’s hazards, handling and storage procedures, first-aid measures, and more .

Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3O3/c7-6(8,9)4(10)3-1-2-12-5(3)11/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCNKKXWKVWELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500956
Record name 3-(Trifluoroacetyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69243-04-5
Record name 3-(Trifluoroacetyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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